

Spectral Analysis of 4,6-Diacetylresorcinol: A Technical Guide

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Compound of Interest

Compound Name: 4,6-Diacetylresorcinol

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This technical guide provides a comprehensive overview of the spectral data for **4,6-Diacetylresorcinol**, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

4,6-Diacetylresorcinol, also known as 1,1'-(4,6-dihydroxy-1,3-phenylene)bisethanone, is a crystalline solid with the molecular formula $C_{10}H_{10}O_4$ and a molecular weight of approximately 194.19 g/mol. Its structure consists of a resorcinol (1,3-dihydroxybenzene) core with two acetyl groups at positions 4 and 6.

Key Properties:

Property	Value
Molecular Formula	C ₁₀ H ₁₀ O ₄
Molecular Weight	194.19 g/mol
Melting Point	178-184 °C
Appearance	White to off-white crystalline solid
Synonyms	1,1'-(4,6-dihydroxy-1,3-phenylene)bisethanone, Resodiacetophenone

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

¹H NMR (Proton NMR):

A ¹H NMR spectrum of **4,6-Diacetylresorcinol** reveals the different types of protons and their chemical environments within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.75	s (br)	2H	-OH (phenolic)
8.406	s	1H	Ar-H (H-2)
6.392	s	1H	Ar-H (H-5)
2.661	s	6H	-COCH ₃ (acetyl)

¹³C NMR (Carbon-13 NMR):

While specific experimental data for **4,6-Diacetylresorcinol** is not readily available in the searched literature, analysis of related structures and derivatives suggests the following

expected chemical shifts.

Chemical Shift (δ) ppm	Assignment
~200	C=O (acetyl)
~160-165	C-OH (phenolic)
~135-140	C-COCH ₃ (aromatic)
~110-115	C-H (aromatic)
~105-110	C (aromatic, between OH groups)
~30	-CH ₃ (acetyl)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4,6-Diacetylresorcinol** is characterized by the following key absorption bands. Data from a closely related azo derivative suggests the following characteristic peaks for the parent molecule.^[1]

Wavenumber (cm ⁻¹)	Functional Group
~3450 (broad)	O-H stretch (phenolic)
~3050	C-H stretch (aromatic)
~2970	C-H stretch (methyl)
~1660	C=O stretch (acetyl, likely lowered due to intramolecular hydrogen bonding)
~1600	C=C stretch (aromatic)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. While a specific mass spectrum for **4,6-Diacetylresorcinol** was not found, the expected molecular ion peak [M]⁺ would be at m/z 194.

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sample of **4,6-Diacetylresorcinol** is dissolved in a suitable deuterated solvent, such as DMSO- d_6 or $CDCl_3$. Tetramethylsilane (TMS) is typically used as an internal standard.

Instrumentation: A high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or 800 MHz instrument, is used to acquire the spectra.

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FT-IR Experimental Workflow

Mass Spectrometry (MS)

Sample Preparation: The sample is typically dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

Data Acquisition:



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Mass Spectrometry Experimental Workflow

This technical guide provides a foundational understanding of the spectral characteristics of **4,6-Diacetylresorcinol**. For more detailed analysis and interpretation, it is recommended to

consult specialized spectroscopic databases and literature.

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References

- 1. jocpr.com [jocpr.com]
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